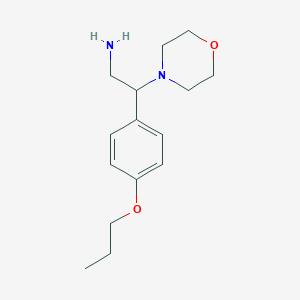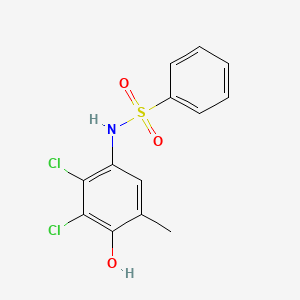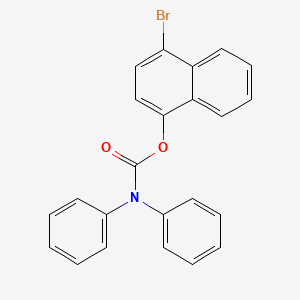![molecular formula C25H23N3O2 B12127460 2-Methoxy-5-[3-(4-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B12127460.png)
2-Methoxy-5-[3-(4-methylphenoxy)propyl]indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[3-(4-methylphenoxy)propyl]indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines.
Preparation Methods
The synthesis of 2-Methoxy-5-[3-(4-methylphenoxy)propyl]indolo[2,3-b]quinoxaline typically involves condensation reactions of isatin with o-phenylenediamine . The reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid. Recent advancements have also explored the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles under microwave irradiation to achieve high yields .
Chemical Reactions Analysis
2-Methoxy-5-[3-(4-methylphenoxy)propyl]indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-5-[3-(4-methylphenoxy)propyl]indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antiviral, antitumor, and antidiabetic activities.
Medicine: It is being explored for its potential in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[3-(4-methylphenoxy)propyl]indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by binding to viral enzymes .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-5-[3-(4-methylphenoxy)propyl]indolo[2,3-b]quinoxaline include other indoloquinoxaline derivatives such as:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
These compounds share similar biological activities but differ in their specific molecular structures and the extent of their effects. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23N3O2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
9-methoxy-6-[3-(4-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O2/c1-17-8-10-18(11-9-17)30-15-5-14-28-23-13-12-19(29-2)16-20(23)24-25(28)27-22-7-4-3-6-21(22)26-24/h3-4,6-13,16H,5,14-15H2,1-2H3 |
InChI Key |
IYZPBGDQRPIZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3)OC)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127378.png)



![4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12127401.png)


![1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127420.png)

![N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B12127428.png)


![(5Z)-2-(3-chlorophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12127442.png)

